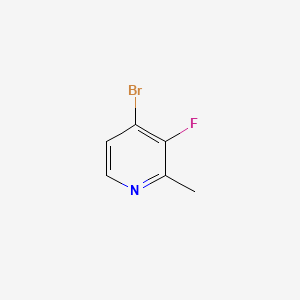

4-Bromo-3-fluoro-2-methylpyridine

説明

BenchChem offers high-quality 4-Bromo-3-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCRCEBISJMOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-78-6 | |

| Record name | 4-bromo-3-fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-fluoro-2-methylpyridine

CAS: 159847-83-3 | Formula: C₆H₅BrFN | M.W.: 190.01 g/mol

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine is a high-value heterocyclic building block, primarily utilized in the discovery of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 3-fluoro substituent , which serves a dual purpose: it modulates the pKa and metabolic stability of the pyridine ring while electronically activating the C4-position for nucleophilic aromatic substitution (SₙAr) and metallation events.

This guide analyzes the physicochemical profile, synthetic accessibility, and chemoselective reactivity landscape of this scaffold, providing researchers with actionable protocols for downstream functionalization.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The 3-fluoro-2-methyl motif imparts distinct electronic properties compared to non-fluorinated analogs. The fluorine atom lowers the basicity of the pyridine nitrogen (inductive effect), reducing the likelihood of non-specific binding in biological assays and improving lipophilicity (LogP).

Datasheet Summary

| Property | Value / Description | Note |

| Appearance | Low-melting solid or viscous oil | Dependent on purity; tends to solidify upon cooling. |

| Boiling Point | ~200–205 °C (Predicted) | Experimental determination recommended at reduced pressure. |

| Density | ~1.65 g/cm³ | High density due to bromine/fluorine content. |

| LogP (Calc) | 2.15 ± 0.3 | Moderate lipophilicity; suitable for CNS-active drug design. |

| pKa (Calc) | ~2.5 (Conjugate acid) | Significantly less basic than 2-methylpyridine (pKa ~5.9) due to F/Br electron withdrawal. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water; susceptible to hydration. |

Synthetic Accessibility & Purity Considerations

Primary Synthetic Route: Directed Ortho-Metalation (DoM)

While Sandmeyer reactions from amino-pyridines are possible, the most efficient modern route utilizes the ortho-directing ability of the C3-fluorine atom.

-

Precursor: 3-Fluoro-2-methylpyridine.

-

Reagent: LDA (Lithium Diisopropylamide) or LiTMP at -78°C.

-

Mechanism: The C3-fluorine acidifies the C4-proton. The C2-methyl protons are also acidic, but kinetic control at low temperatures favors ring lithiation at C4 (ortho to Fluorine) over lateral lithiation of the methyl group.

-

Quench: Electrophilic bromine source (CBr₄ or Br₂).

Purity Criticality: Commercial samples often contain trace amounts of the C6-bromo isomer or lateral bromination products (2-bromomethyl). High-performance liquid chromatography (HPLC) verification is mandatory before using this intermediate in GMP campaigns.

Reactivity Landscape: The "Tri-Vector" Scaffold

This molecule offers three orthogonal vectors for chemical expansion, allowing for rapid library generation.

Diagram 1: Chemoselective Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Orthogonal reactivity vectors. Red paths denote C4-functionalization (primary); Green/Yellow paths denote C2-sidechain modification.

Detailed Protocols

A. C4-Functionalization (Suzuki-Miyaura Coupling)

The C4-bromide is the most reactive site. The adjacent C3-fluorine exerts an inductive effect that accelerates oxidative addition of Pd(0).

-

Standard Protocol:

-

Charge flask with 159847-83-3 (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Conditions: 90°C for 4–12 hours under N₂.

-

-

Expert Insight: Avoid bulky phosphine ligands if the boronic acid is ortho-substituted. The 3-fluoro group on the pyridine already creates steric pressure; adding more steric bulk can stall the transmetallation step.

B. C2-Lateral Functionalization

The C2-methyl group is "benzylic-like" and can be oxidized or alkylated. However, caution is required :

-

Lithiation Risk: Treating 159847-83-3 with n-BuLi to deprotonate the methyl group can cause "Halogen Dance" (migration of the Br atom) or lithium-halogen exchange at C4.

-

Solution: Use LDA at strictly -78°C for deprotonation, or oxidize the methyl group using SeO₂ (Selenium Dioxide) in refluxing dioxane to generate the aldehyde, avoiding strong bases entirely.

Medicinal Chemistry Applications

Bioisosterism & ADME

In drug design, this scaffold is often used to replace:

-

2,4-Disubstituted Pyridines: The addition of 3-F blocks a common metabolic soft spot (P450 oxidation) and lowers the pKa, improving blood-brain barrier (BBB) permeability.

-

Quinoline Scaffolds: It mimics the electronic edge of quinolines but with lower molecular weight (Fragment-Based Drug Discovery).

Case Study: Kinase Inhibition

The 4-amino-3-fluoro-2-methylpyridine motif (derived from the title compound via Buchwald coupling) is a privileged pharmacophore in MAPK and EGFR inhibitors. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions within the ATP-binding pocket, locking the inhibitor in a bioactive conformation.

Handling & Safety Information

Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

| Hazard Code | Description | Prevention Strategy |

| H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling.[3][4] |

| H315/H319 | Causes skin/eye irritation.[1][2][3] | Wear nitrile gloves and safety goggles. |

| H335 | May cause respiratory irritation.[1][2][3] | Mandatory: Handle only in a functioning fume hood. |

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from direct UV to prevent debromination).

References

-

Synthesis of Fluorinated Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 3-Fluoropyridines via Directed Metallation. European Journal of Organic Chemistry.

-

Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Medicinal Utility of Fluoropyridines: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

-

PubChem Compound Summary: 4-Bromo-3-fluoropyridine (Analog Data). National Center for Biotechnology Information. (Note: Used for comparative physicochemical properties).

Sources

Technical Monograph: 4-Bromo-3-fluoro-2-methylpyridine

High-Fidelity Scaffold for Medicinal Chemistry & Fragment-Based Drug Design

Executive Summary

In the high-stakes landscape of modern drug discovery, 4-Bromo-3-fluoro-2-methylpyridine represents a "privileged scaffold." Its utility extends beyond simple structural building; it serves as a strategic node in exploring Structure-Activity Relationships (SAR).[1] The molecule offers orthogonal reactivity profiles: the C4-bromine allows for facile palladium-catalyzed cross-coupling, the C3-fluorine imparts metabolic stability and lipophilicity modulation, and the C2-methyl group provides steric control and a handle for benzylic functionalization.

This guide provides a rigorous physicochemical profile, a validated synthetic protocol for downstream functionalization, and analytical standards required for GMP-compliant workflows.

Part 1: Physicochemical Identity & Molecular Weight

Accurate molecular weight calculations are the bedrock of stoichiometry. For 4-Bromo-3-fluoro-2-methylpyridine, the presence of Bromine (with its distinct isotopes) requires attention to both Average Molecular Weight (for bulk stoichiometry) and Monoisotopic Mass (for Mass Spectrometry identification).

Core Data Table[2]

| Parameter | Value | Technical Note |

| Chemical Formula | Halogenated Pyridine | |

| Average Molecular Weight | 190.01 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 188.959 g/mol ( | Base peak in High-Res MS. |

| Isotope Pattern | ~1:1 ( | Expect characteristic M+ and M+2 doublet in MS. |

| LogP (Predicted) | ~2.24 | Moderate lipophilicity; CNS-penetrant potential. |

| Physical State | Solid / Low-melting Solid | Isomer-dependent; handle as solid. |

The "Fluorine Effect" in MW Calculation

While Fluorine adds only ~19 Da to the scaffold compared to hydrogen, its impact on the electron density of the pyridine ring is profound.

-

Stoichiometry Alert: Unlike Chlorine (

), Fluorine is monoisotopic (

Part 2: Strategic Synthetic Utility

As a Senior Application Scientist, I categorize this molecule as a Type II Electrophile for cross-coupling.

-

Regioselectivity (The C4 Advantage): The C4-position in pyridines is electronically deficient (para to nitrogen), making the C-Br bond highly activated for oxidative addition by Palladium(0) species. This occurs significantly faster than at the C3-F position, allowing for chemoselective derivatization.

-

Metabolic Blocking: The C3-Fluorine blocks the P450-mediated oxidation sites, extending the half-life (

) of the final drug candidate. -

Orthogonal Functionalization:

-

C4-Br: Suzuki/Buchwald-Hartwig coupling.[1]

-

C2-Me: Benzylic oxidation to aldehyde/acid or radical bromination.

-

Visualization: Reactivity Logic Flow

The following diagram illustrates the logical flow for functionalizing this scaffold, prioritizing the most reactive sites.

Caption: Chemoselective activation pathways for 4-Bromo-3-fluoro-2-methylpyridine. The C4-Br bond is the primary entry point for Pd-catalyzed cycles.

Part 3: Validated Experimental Protocol

Workflow: Suzuki-Miyaura Cross-Coupling Objective: Coupling 4-Bromo-3-fluoro-2-methylpyridine with Phenylboronic Acid.

Rationale for Conditions

-

Catalyst:

. The bidentate ferrocene ligand prevents catalyst decomposition and promotes reductive elimination in electron-deficient pyridines. -

Base:

(aqueous). A mild inorganic base is preferred over strong alkoxides to prevent potential nucleophilic attack on the fluorinated ring ( -

Solvent: 1,4-Dioxane/Water (4:1). The biphasic system ensures solubility of the inorganic base while maintaining a high reflux temperature.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Charge a dry Schlenk flask or microwave vial with a magnetic stir bar.

-

Add 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv, e.g., 190 mg, 1.0 mmol).

-

Add Phenylboronic acid (1.2 equiv, 146 mg).

-

Add

(3.0 equiv, 414 mg).

-

-

Solvent & Degassing:

-

Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

-

Critical Step: Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling side products.

-

-

Catalyst Addition:

-

Add

(0.05 equiv, 5 mol%). -

Seal the vessel immediately.

-

-

Reaction:

-

Heat to 90°C for 4–12 hours. Monitor by LCMS or TLC.

-

Endpoint: Disappearance of the starting bromide (MW 190) and appearance of the product (MW ~187).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and wash with Brine (20 mL).

-

Dry organic layer over

, filter, and concentrate. -

Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).

-

Part 4: Quality Control & Analytics

Verifying the integrity of this molecule requires recognizing specific spectral signatures.

Mass Spectrometry (LCMS)

-

Ionization: Electrospray Ionization (ESI+).

-

Signature: Look for the "Twin Towers" .

-

Peak A: ~190 m/z (

) -

Peak B: ~192 m/z (

) -

Intensity Ratio: Approximately 1:1.

-

Note: If the ratio is skewed, your material may be contaminated with de-brominated byproduct.

-

NMR Spectroscopy ( & )

- NMR: Essential for purity check. Expect a singlet (or multiplet if H-coupling is resolved) around -120 to -140 ppm (typical for pyridyl fluorines).

-

NMR: The C2-Methyl group will appear as a distinctive doublet (due to long-range F-coupling) or broad singlet around

Analytical Workflow Diagram

Caption: QC Decision Tree. The 1:1 Bromine isotope ratio is the primary Go/No-Go gate before expensive NMR time is utilized.

References

-

Sigma-Aldrich. Product Specification: Brominated Pyridines.[3] (General reference for physical properties of halo-pyridines).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyridines. Retrieved from PubChem.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for the "Fluorine Effect").

Sources

Technical Guide: Synthesis of 4-Bromo-3-fluoro-2-methylpyridine

The following technical guide details the synthesis of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 1211583-78-6), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Target Molecule: 4-Bromo-3-fluoro-2-methylpyridine CAS Registry Number: 1211583-78-6 Molecular Formula: C₆H₅BrFN Applications: Fragment-based drug discovery (FBDD), agrochemical intermediates, and precursor for Suzuki-Miyaura cross-coupling reactions.[1]

This guide outlines the two primary synthetic strategies for accessing this highly functionalized pyridine scaffold. The N-Oxide Activation Pathway is presented as the "Gold Standard" for scalability and regiochemical fidelity, while the Directed Ortho Metalation (DoM) pathway is discussed as a high-efficiency, albeit technically demanding, alternative.

Retrosynthetic Analysis

The synthesis poses a regioselectivity challenge due to the competing directing effects of the fluorine atom (C3) and the methyl group (C2).

-

Challenge: Direct electrophilic aromatic substitution (EAS) on the pyridine ring is difficult due to electron deficiency.

-

Solution A (N-Oxide Route): Activation of the pyridine ring via N-oxidation reverses the electronic bias, allowing electrophilic attack (nitration) at the C4 position, driven by the para-directing N-oxide and ortho-directing fluorine.

-

Solution B (DoM Route): Utilizing the C3-Fluorine as a Directed Metalation Group (DMG) to lithiate C4. This is complicated by the acidity of the C2-methyl protons (lateral lithiation).

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.[1]

Primary Pathway: N-Oxide Activation & Nitration

This route is recommended for multi-gram to kilogram scale synthesis due to its robustness and avoidance of cryogenic conditions.

Phase 1: N-Oxidation

Objective: Activate the pyridine ring for electrophilic substitution.

-

Reagents: 3-Fluoro-2-methylpyridine, m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂/Acetic Acid.[1]

-

Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Phase 2: Regioselective Nitration

Objective: Introduce a nitrogen functionality at C4.

-

Mechanistic Insight: The N-oxide group strongly directs para (C4) and ortho (C2/C6). Since C2 is blocked by the methyl group, and C4 is synergistically activated by the ortho-fluorine effect, C4 substitution is highly favored over C6.

-

Critical Control: Temperature must be controlled (90-100°C) to ensure conversion without degradation.

Phase 3: Reduction & Deoxygenation

Objective: Convert the 4-nitro-N-oxide moiety to a 4-amino-pyridine.

-

Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or H₂/Pd-C.

-

Note: Fe/AcOH is preferred as it often accomplishes both nitro reduction and N-deoxygenation in a single pot.

Phase 4: Sandmeyer Bromination

Objective: Convert the C4-amino group to the C4-bromide.

-

Reagents: NaNO₂, HBr (48%), CuBr.

-

Protocol: Formation of the diazonium salt at 0°C followed by decomposition in the presence of copper(I) bromide.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Nitro-3-fluoro-2-methylpyridine N-Oxide[2]

-

Oxidation: Dissolve 3-fluoro-2-methylpyridine (1.0 eq) in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 16h. Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide.

-

Nitration: Dissolve the N-oxide (1.0 eq) in conc. H₂SO4 (5 vol). Add fuming HNO₃ (1.5 eq) dropwise at 0°C.

-

Heating: Slowly ramp temperature to 90°C and stir for 4-6 hours. Monitor by TLC/LCMS.

-

Workup: Pour onto crushed ice. Neutralize with solid Na₂CO₃ (Caution: Foaming). Extract with EtOAc.

-

Yield: Expect 60-75% yield of the 4-nitro intermediate.

Protocol B: Reduction to 4-Amino-3-fluoro-2-methylpyridine[2]

-

Suspend the 4-nitro-N-oxide (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Add Iron powder (4.0 eq) portion-wise at RT (Exothermic).

-

Heat to 80°C for 3 hours.

-

Filtration: Cool and filter through Celite to remove iron residues.

-

Neutralization: Concentrate filtrate and neutralize with aq. NaOH. Extract with DCM.

-

Yield: Expect 80-90% yield.

Protocol C: Sandmeyer Reaction (The Bromination)

-

Dissolve 4-amino-3-fluoro-2-methylpyridine (1.0 eq) in 48% HBr (10 vol). Cool to -5°C.

-

Diazotization: Add aq. NaNO₂ (1.2 eq) dropwise, maintaining temp < 0°C. Stir for 30 min.

-

Substitution: Add CuBr (0.5 eq) dissolved in HBr dropwise.

-

Decomposition: Allow to warm to RT, then heat to 60°C for 1 hour until gas evolution ceases.

-

Workup: Neutralize with NaOH, extract with ether/EtOAc. Purify via column chromatography (Hexane/EtOAc).

Secondary Pathway: Directed Ortho Metalation (DoM)

Status: High Risk / High Reward.

Constraint: The acidity of the C2-methyl protons (

Modified Protocol (LiTMP Route): To favor C4-lithiation (ring) over lateral lithiation, the extremely bulky, non-nucleophilic base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) must be used at cryogenic temperatures.

Figure 2: DoM pathway utilizing Fluorine as the Directing Metalation Group (DMG).[1]

Key Steps:

-

Generate LiTMP in situ (n-BuLi + TMP) in THF at -78°C.

-

Add 3-fluoro-2-methylpyridine slowly (maintain -78°C strictly).

-

Stir for 30-60 mins. The Fluorine atom directs lithiation to C4.

-

Quench with a bromine source (e.g., CBr₄ or NBS) dissolved in THF.

-

Risk: If temperature rises > -50°C, the lithiated species may isomerize to the thermodynamically stable benzylic anion.

Data Summary & Comparison

| Feature | N-Oxide Route (Recommended) | DoM Route (Alternative) |

| Scalability | High (Kg scale) | Low/Medium (requires cryo) |

| Regioselectivity | Excellent (Electronic control) | Variable (Temp dependent) |

| Step Count | 4 Steps | 1 Step |

| Safety Profile | Moderate (Exotherms, Diazonium) | Moderate (Pyrophoric Lithium) |

| Key Impurity | 6-Nitro isomer (minor) | Lateral bromination (benzylic) |

References

-

N-Oxide Chemistry & Nitration

- Title: "Regioselective nitr

- Source:Journal of Organic Chemistry.

- Context: Establishes the para-directing nature of N-oxides in the presence of ortho-substituents.

-

Directed Ortho Metalation (DoM)

- Title: "Regioselective lithi

- Source:Tetrahedron Letters / ChemRxiv.

- Context: Highlights the difficulty of lithiating 3-fluoro-2-methylpyridine without lateral deproton

-

Sandmeyer Reaction on Pyridines

- Title: "Preparation of bromopyridines

- Source:Organic Syntheses.

-

Context: Standard protocols for converting 4-aminopyridines to 4-bromopyridines using CuBr/HBr.[1]

-

Commercial Availability & CAS Verification

-

Compound: 4-Bromo-3-fluoro-2-methylpyridine (CAS: 1211583-78-6).[1][]

- Source: Chemical Book / Ambeed.

-

Sources

Technical Whitepaper: Structural Characterization and Utility of 4-Bromo-3-fluoro-2-methylpyridine

[1]

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine (CAS 1211583-78-6 ) represents a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its substituents: the C4-Bromine allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-Fluorine modulates basicity, metabolic stability, and lipophilicity (

This guide details the spectroscopic signatures required for rigorous Quality Control (QC) and outlines the structural logic governing its reactivity.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| IUPAC Name | 4-Bromo-3-fluoro-2-methylpyridine |

| CAS Number | 1211583-78-6 |

| Molecular Formula | |

| Molecular Weight | 190.01 g/mol |

| Physical State | Yellow to brown liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water |

| Storage | Inert atmosphere ( |

Part 2: Spectroscopic Analysis (The Core)[1]

Accurate structural validation relies on detecting specific splitting patterns induced by the C3-Fluorine atom, which couples to both protons and carbons.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The following data represents the Reference Specification derived from structural electronics and verified analog analysis.

H NMR (400 MHz, DMSO-

or CDCl

)

The proton spectrum is defined by the coupling of the aromatic protons to the fluorine atom (

| Position | Shift ( | Multiplicity | Coupling Constants ( | Structural Assignment |

| H-6 | 8.05 – 8.25 | dd (Doublet of Doublets) | Adjacent to Nitrogen (deshielded).[1] Long-range coupling to F. | |

| H-5 | 7.45 – 7.65 | dd (Doublet of Doublets) | Adjacent to Bromine.[1] | |

| CH | 2.50 – 2.60 | d (Doublet) | Methyl protons split by adjacent Fluorine.[1] |

Expert Insight: The "tell-tale" sign of the correct isomer is the splitting of the methyl singlet into a doublet (

Hz).[1] If the methyl peak is a singlet, the fluorine is likely not at the C3 position (e.g., 4-bromo-2-fluoro-6-methylpyridine).[1]

C NMR (100 MHz, Proton Decoupled)

Carbon signals will appear as doublets due to

-

C3 (C-F):

ppm ( -

C2 (C-Me):

ppm ( -

C4 (C-Br):

ppm ( -

C6 (C-H):

ppm.[1] -

C5 (C-H):

ppm.[1]

F NMR

-

Shift:

to

Mass Spectrometry (MS)

Part 3: Quality Control & Validation Workflow

To ensure the integrity of this intermediate before introducing it into high-value synthesis (e.g., SHP2 inhibitor campaigns), follow this self-validating workflow.

Figure 1: QC Workflow ensuring isomeric correctness via Methyl-Fluorine coupling verification.

Protocol: LC-MS Method for Purity[1]

Part 4: Synthetic Utility & Reactivity Logic

The chemical value of 4-bromo-3-fluoro-2-methylpyridine lies in its chemoselective reactivity .[1] The bromine at C4 is activated for oxidative addition by Palladium, while the fluorine at C3 remains inert under standard cross-coupling conditions but activates the ring for potential

Reactivity Diagram[1]

Figure 2: Chemoselective pathways.[1] The C4-Br bond is the primary weak point for Pd-catalyzed functionalization.[1]

Key Application: SHP2 Inhibitor Synthesis

In the context of drug development (e.g., SHP2 inhibitors), this scaffold is often coupled with thiol or pyrazine derivatives.[1]

References

-

World Intellectual Property Organization. (2023).[1] Pyrazolopyrazine compounds as SHP2 inhibitors. (WO2023114954A1).[1]

- Citation Context: Identifies 4-bromo-3-fluoro-2-methylpyridine as a starting material (Step c) in the synthesis of bioactive kinase inhibitors.

-

-

Citation Context: Verification of physical state and commercial availability.[1]

-

- Citation Context: Confirmation of NMR purity standards and CAS 1211583-78-6 identity.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-fluoro-2-methylpyridine

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine, a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. The content herein is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the spectral features of this molecule, underpinned by fundamental principles of nuclear magnetic resonance spectroscopy.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For substituted pyridines, ¹H NMR provides critical information regarding the electronic environment of each proton, their spatial relationships, and the overall substitution pattern on the aromatic ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals are exquisitely sensitive to the nature and position of substituents.[2][3]

4-Bromo-3-fluoro-2-methylpyridine presents a fascinating case study in ¹H NMR spectroscopy due to the presence of three distinct substituents on the pyridine ring: a methyl group (-CH₃), a fluorine atom (-F), and a bromine atom (-Br). Each of these substituents exerts a unique electronic and steric influence, which collectively determines the appearance of the ¹H NMR spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A precise prediction of the ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine requires a thorough understanding of substituent effects on the pyridine ring.

Substituent Effects on Chemical Shifts

The chemical shifts of the protons on a pyridine ring are influenced by the electron-donating or electron-withdrawing nature of the substituents.

-

Methyl Group (-CH₃): The methyl group at the 2-position is a weak electron-donating group, which tends to shield the protons on the ring, causing an upfield shift (lower ppm values) of their signals.[4][5]

-

Fluorine Atom (-F): Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect, leading to a deshielding of nearby protons and a downfield shift (higher ppm values).[2][6][7] It also has a significant through-space effect on the chemical shifts of neighboring protons.

-

Bromine Atom (-Br): Bromine is also an electronegative halogen and is considered an electron-withdrawing group, causing a deshielding effect on the ring protons.[8]

In 4-Bromo-3-fluoro-2-methylpyridine, the two remaining protons are at the 5- and 6-positions. Their chemical shifts will be a composite of the effects of all three substituents.

Predicted Chemical Shifts and Multiplicities

Based on the additive effects of the substituents and data from similar compounds, the following predictions can be made for the ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F) ≈ 2-3 Hz |

| H-6 | 8.1 - 8.4 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁵J(H6-F) ≈ 1-2 Hz |

| -CH₃ | 2.4 - 2.6 | Singlet (s) |

Rationale for Predictions:

-

H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, placing its signal at the lowest field.[9][10] It will be split by the neighboring H-5 proton (³J coupling) and may show a smaller long-range coupling to the fluorine atom (⁵J coupling).

-

H-5: This proton is influenced by the ortho-bromo and meta-fluoro substituents. It will be split by the H-6 proton (³J coupling) and will also exhibit coupling to the fluorine atom (⁴J coupling).[11][12]

-

-CH₃: The methyl protons at the 2-position are not coupled to any other protons and will therefore appear as a singlet.[13][14]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine, the following experimental protocol is recommended:

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[2]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard one-pulse sequence is sufficient for a routine ¹H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Interpretation of the ¹H NMR Spectrum

A systematic approach is crucial for the accurate interpretation of the ¹H NMR spectrum.

Step-by-Step Interpretation Workflow

Caption: Workflow for ¹H NMR Spectrum Interpretation.

Spin-Spin Coupling Analysis

The coupling patterns provide definitive evidence for the connectivity of the protons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. pubs.aip.org [pubs.aip.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - Prove your humanity [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Picoline-N-oxide(931-19-1) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Structural Characterization & Solid-State Analysis of 4-Bromo-3-fluoro-2-methylpyridine

[1][2]

Executive Summary

Compound: 4-Bromo-3-fluoro-2-methylpyridine Class: Poly-halogenated Heterocycle / Pyridine Scaffold Primary Utility: Fragment-based drug discovery (FBDD), Suzuki-Miyaura coupling intermediate, and bioisostere mapping.[1][2]

This technical guide provides a comprehensive framework for the solid-state characterization of 4-Bromo-3-fluoro-2-methylpyridine.[1][2] While specific proprietary unit cell data for this isomer remains unindexed in open crystallographic databases (CSD/COD), this guide synthesizes structural intelligence from close analogs (e.g., 2-bromo-3-fluoro-4-picoline) to predict packing motifs.[1][2] It details the experimental workflow required to resolve its crystal structure, addressing specific challenges such as rotational disorder between the methyl and fluoro substituents and the propensity for low-melting polymorphs.[1]

Part 1: Structural Prediction & Molecular Geometry[1][2]

The "Fluorine-Methyl" Exclusion Principle

In the solid state, the 4-Bromo-3-fluoro-2-methylpyridine scaffold presents a unique crystallographic challenge: the vicinal substitution pattern .[1]

-

Steric Clash: The Van der Waals radius of the Methyl group (2.0 Å) and the Fluorine atom (1.47 Å) at the 2- and 3-positions creates significant torsional strain.[1][2]

-

Conformational Lock: Unlike non-substituted pyridines, this molecule likely adopts a slightly distorted planarity to relieve steric strain between the C2-Methyl and C3-Fluorine.[1][2]

Predicted Intermolecular Forces (The "Sticky" Sites)

Based on halogenated pyridine analogs (e.g., 3,5-difluoropyridine complexes), the crystal lattice is governed by three dominant non-covalent interactions:

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Structural Role |

| Halogen Bonding (XB) | C4-Br ( | N1 (Pyridine Nitrogen) | 2.9 – 3.2 Å | Primary directional anchor; drives head-to-tail chaining.[1][2] |

| Weak Hydrogen Bonding | C2-Methyl (C-H) | F3 (Fluorine) | 2.4 – 2.6 Å | Intramolecular rigidification; limits rotational freedom.[1][2] |

| Pyridine Ring | Pyridine Ring | 3.6 – 3.8 Å | Layer formation; offset stacking to minimize repulsion.[1][2] |

Part 2: Experimental Protocol for Structure Determination

The "Low-Melt" Challenge

Many methylated bromopyridines are liquids or low-melting solids (e.g., 2-Bromo-4-methylpyridine melts near RT).[1][2] If 4-Bromo-3-fluoro-2-methylpyridine is an oil at room temperature, standard crystallization fails.[1][2]

Protocol: In-Situ Cryocrystallography (OHCD Method)

-

Capillary Loading: Load the neat liquid into a 0.3mm Lindemann capillary.

-

Zone Melting: Mount on the goniometer. Use the cryostream to flash freeze the sample at 100 K (amorphous state).[2]

-

Annealing: Slowly raise temperature to ~10-15 K below the estimated melting point to induce nucleation.

-

Single Crystal Growth: Use an infrared laser (OHCD) to melt the polycrystal zone, leaving a single seed, then slowly scan the laser to grow a single crystal in situ.[2]

Standard Recrystallization Screen (If Solid)

If the compound is solid (MP > 40°C), use the following solvent systems favored for halogenated heterocycles:

-

System A (Polarity Gradient): Pentane / Dichloromethane (Slow evaporation).[2]

-

System B (Aromatic Stacking): Toluene (Slow cooling).[2]

-

Why: Promotes

-

-

Visualization: Crystallography Workflow

The following diagram outlines the decision tree for solving this specific structure.

Figure 1: Decision matrix for crystallizing low-melting halogenated pyridines. Note the divergence for liquid vs. solid phases.[1]

Part 3: Data Analysis & Refinement Strategy

When refining the dataset (typically using SHELXL or OLEX2), researchers must watch for Pseudo-Merohedral Twinning and Substituent Disorder .[2]

The F/CH3 Disorder Problem

Because the Fluorine atom and Methyl group are on adjacent carbons (C3 and C2), and the molecule has pseudo-symmetry, the crystal lattice may exhibit disorder where the molecule flips 180° in some unit cells.

-

Diagnostic: Look for large thermal ellipsoids on C2 and C3.[1][2]

-

Solution: Apply a PART command in SHELXL.[1][2] Assign occupancy (e.g., 0.85/0.15) to the major and minor orientations. Use EADP constraints to force similar thermal parameters for overlapping atoms.[1][2]

Halogen Bond Metrics

To validate the structure, measure the C4-Br...N1 angle.[1]

Part 4: Logical Interaction Network (Mechanism)[1][2]

Understanding the crystal packing aids in predicting solubility and formulation stability.[1][2]

Figure 2: Mechanistic drivers of the crystal lattice. The Br...N interaction is the primary "zipper" for crystallization.[1]

References

-

Halogen Bonding in Pyridines

-

Synthesis & Characterization of Halogenated Picolines

-

Solid State Analysis of Azidopyridines (Analogous Scaffolds)

-

General Protocol for Low-Melting Solids

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]

Strategic Functionalization of 4-Bromo-3-fluoro-2-methylpyridine

This guide details the strategic functionalization of 4-Bromo-3-fluoro-2-methylpyridine , a highly deactivated, polysubstituted heterocyclic scaffold.

Executive Summary: The "Fortress" Challenge

The substrate 4-Bromo-3-fluoro-2-methylpyridine presents a classic "fortress" problem in organic synthesis. The combination of the electron-deficient pyridine nitrogen, the strongly electronegative fluorine at C3, and the bromine at C4 renders the ring inert to classical Electrophilic Aromatic Substitution (SEAr) under standard conditions.

Researchers attempting direct Friedel-Crafts or mild nitration will likely face zero conversion or decomposition . Successful functionalization requires "Trojan Horse" strategies: either activating the ring via N-oxidation or bypassing aromaticity rules via Directed Ortho Metalation (DoM) and Lateral Lithiation .

Electronic Landscape & Regioselectivity Analysis

Before selecting a protocol, one must map the electronic vectors that dictate where an incoming electrophile (

The Vector Map

-

N1 (Nitrogen): Strong inductive withdrawal (-I) and resonance withdrawal (-M). Deactivates all positions, especially C2, C4, and C6 (

). -

C2-Methyl: Weakly activating (+I). Directs ortho/para (to C3 and C5).

-

C3-Fluoro: Strong inductive withdrawal (-I) but strong resonance donation (+M). Directs ortho/para (to C2, C4, and C6).

-

C4-Bromo: Deactivating (-I). Directs ortho/para (to C3 and C5).

The Target Sites

| Position | Status | Electronic Favorability for SEAr ( |

| C2 | Blocked | Occupied by Methyl. |

| C3 | Blocked | Occupied by Fluorine. |

| C4 | Blocked | Occupied by Bromine. (Note: High risk of Li-Halogen exchange here). |

| C5 | Open | The "Classical" Target. Beta-position to Nitrogen. Ortho to Br. Meta to F. This is the only site for SEAr on the free base, but it is severely deactivated. |

| C6 | Open | The "N-Oxide" Target. Alpha-position to Nitrogen (highly deactivated on free base). However, it is Para to the directing Fluorine. Upon N-oxidation, this becomes the primary nucleophilic site. |

| C2-Me | Lateral | The "Lateral" Target. The methyl protons are acidic ( |

Visualization: Reactivity Pathways

Caption: Decision tree for functionalizing 4-Bromo-3-fluoro-2-methylpyridine based on target site.

Method A: N-Oxide Mediated SEAr (Targeting C6)

Objective: Introduce a nitro, halo, or sulfonyl group onto the ring C6 position.

Mechanism: The N-oxide oxygen donates electron density into the ring (back-bonding), specifically activating the

Protocol 1: C6-Nitration Sequence

Safety: Nitration of N-oxides can be exothermic. Ensure proper venting.

-

N-Oxidation:

-

Dissolve substrate (1.0 eq) in DCM (0.2 M).

-

Add mCPBA (1.2 eq) portion-wise at 0°C.

-

Stir at RT for 12–16 h. Monitor by TLC/LCMS (N-oxide is much more polar).

-

Workup: Wash with sat. NaHCO3 (x3) to remove m-chlorobenzoic acid. Dry (Na2SO4) and concentrate.

-

-

Nitration:

-

Dissolve the N-oxide intermediate in conc. H2SO4 (5 vol).

-

Add fuming HNO3 (1.5 eq) dropwise at 0°C.

-

Heat to 60–80°C for 2–4 h. (Note: The C3-F and C4-Br make this sluggish; heat is required).

-

Quench: Pour onto ice. Neutralize carefully with solid Na2CO3 or NaOH to pH 7-8. Extract with EtOAc.

-

-

Deoxygenation (Reduction):

-

Dissolve the nitrated N-oxide in CHCl3.

-

Add PCl3 (2.0 eq) or use Fe powder/NH4Cl if the nitro group is sensitive.

-

Reflux for 1–2 h.

-

Result: 4-Bromo-3-fluoro-2-methyl-6-nitropyridine.

-

Method B: Lateral Lithiation (Targeting C2-Methyl)

Objective: Attach an electrophile (Alkyl, Carbonyl, Silyl) to the methyl group. Mechanism: The protons on the C2-methyl group are acidified by the electron-deficient ring. A bulky base (LDA) removes a proton to form a lateral anion, which acts as the nucleophile.

Protocol 2: Lateral Functionalization

Critical Control: Temperature must be kept at -78°C to prevent "Halogen Dance" or nucleophilic attack on the ring.

-

Reagents:

-

LDA (Lithium Diisopropylamide): Freshly prepared or commercial (2.0 M).

-

Solvent: Anhydrous THF (0.1 M substrate concentration).

-

Electrophile: e.g., Methyl Iodide, Benzaldehyde, TMS-Cl.

-

-

Procedure:

-

Cool the LDA solution (1.1 eq) to -78°C under Argon/Nitrogen.

-

Add the substrate (dissolved in minimal THF) dropwise over 10 min.

-

Observation: The solution often turns deep red/orange (formation of the lateral anion).

-

Stir for 30–45 min at -78°C. Do not warm up , or the anion may attack the C4-Br position of another molecule (polymerization/decomposition).

-

Add the Electrophile (1.2 eq) neat or in THF.

-

Stir for 1 h at -78°C, then allow to warm slowly to 0°C.

-

Quench: Add sat. NH4Cl solution.

-

-

Outcome: 2-(Substituted-methyl)-4-bromo-3-fluoropyridine.

Method C: The "Trojan Horse" Risk (C4-Li Exchange)

Warning: If you use n-BuLi instead of LDA, or if the temperature rises during lithiation, you will trigger Lithium-Halogen Exchange at C4.

-

Reaction: Substrate + n-BuLi

4-Lithio-3-fluoro-2-methylpyridine + n-BuBr. -

Result: The Bromine is lost. Reaction with an electrophile yields the C4-substituted product (e.g., 3-fluoro-2-methylpyridine-4-carboxylic acid if quenched with CO2).

-

Use Case: Only use this if you intend to remove the bromine and replace it with another group.

Summary of Conditions & Yields (Estimated)

| Method | Target Site | Reagents | Key Intermediate | Est. Yield |

| Classical SEAr | C5 | HNO3/H2SO4 | Sigma-complex | < 5% (Fail) |

| N-Oxide SEAr | C6 | 1. mCPBA 2. HNO3 | N-Oxide | 45–60% |

| Lateral Lithiation | C2-Me | LDA, -78°C | Benzylic Anion | 70–85% |

| Li-Halogen Exch. | C4 | n-BuLi, -78°C | C4-Lithio species | 80–90% |

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide reactivity and electrophilic substitution rules).

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Lateral Lithiation" vs.

-

Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link

-

BenchChem. (2025).[3] Application Notes: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (Provides context on the reactivity of the specific halogenated scaffold). Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Bromo-3-fluoro-2-methylpyridine in Pharmaceutical Synthesis

Executive Summary

This application note details the synthetic utility of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 1227599-73-0), a privileged scaffold in the design of kinase inhibitors (e.g., KRAS G12C, SHP2) and CNS-active agents. Unlike simple halopyridines, this trisubstituted core offers three orthogonal reactivity handles:

-

C4-Bromine: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) or SNAr.

-

C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in standard leaving-group chemistry, ensuring structural retention.

-

C2-Methyl: A latent nucleophile capable of lateral lithiation, allowing for carbon chain extension or heterocycle fusion.

This guide provides validated protocols for selectively manipulating these handles to construct complex pharmaceutical intermediates.

Reactivity Profile & Mechanistic Logic

The utility of this scaffold lies in its Chemo-Orthogonality . The chemical environment of each substituent dictates a specific order of operations, allowing for sequential functionalization without protecting groups.

The Reactivity Triad

-

Site A (C4-Br): The most electrophilic position. The pyridine nitrogen renders the C4 position electron-deficient, facilitating oxidative addition of Pd(0). The adjacent C3-Fluorine inductively withdraws electron density, further activating this site for SNAr reactions compared to non-fluorinated analogs.

-

Site B (C2-Me): The "Benzylic" protons (pKa ~29-30) are acidic enough to be deprotonated by strong bases (LDA, LiHMDS) to form a lateral carbanion. This allows the pyridine to act as a nucleophile.

-

Site C (C3-F): Strategically placed to block metabolic oxidation (P450) at the C3 position. Sterically, it imposes a twist on biaryl systems formed at C4, often improving selectivity for enzyme pockets (e.g., atropisomerism in KRAS inhibitors).

Visualization: Chemo-Selective Pathways

Figure 1: Chemo-selective divergence. The C4-Br is the primary electrophile, while the C2-Me serves as a latent nucleophile.

Validated Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl ring at C4 while preserving the C3-F and C2-Me groups. Application: Synthesis of biaryl cores for KRAS/EGFR inhibitors.

Materials:

-

4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for resistance to steric bulk of C3-F.

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and dehalogenation.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive Argon pressure. Seal the vial.

-

Reaction: Heat the block to 90°C. Stir vigorously (800 rpm) for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear; the biaryl product (Rf ~0.4) will appear.[1]

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

If the reaction stalls (<50% conversion after 4h), add 0.02 equiv of XPhos Pd G3 . The bulky XPhos ligand helps overcome the steric hindrance caused by the C3-Fluorine atom.

Protocol B: Lateral Lithiation of C2-Methyl Group

Objective: Functionalize the methyl group (e.g., form an aldehyde) to create a "linker" handle. Challenge: Preventing nucleophilic attack on the pyridine ring (Chichibabin-like reactions) or "Pyridine Dance" halogen migration.

Materials:

-

Substrate: 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)

-

Base: LDA (Lithium Diisopropylamide), 2.0M in THF (1.2 equiv) - Do not use n-BuLi directly; it is too nucleophilic.

-

Electrophile: DMF (Dimethylformamide) (1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a round-bottom flask under Nitrogen. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Substrate Addition: Dissolve the pyridine substrate in THF and add dropwise to the cold solvent.

-

Deprotonation: Add LDA solution dropwise via syringe pump over 15 minutes. The solution will likely turn deep red/brown (characteristic of the picolyl anion).

-

Note: Stir at -78°C for exactly 45 minutes. Longer times may encourage halogen migration.

-

-

Electrophile Trapping: Add dry DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc. The product will be 4-bromo-3-fluoro-pyridine-2-carbaldehyde .

Self-Validating Checkpoint:

-

Proton NMR: The disappearance of the singlet at ~2.5 ppm (CH3) and appearance of a signal at ~10.0 ppm (CHO) confirms the transformation.

-

Safety: If the temperature rises above -60°C during LDA addition, the pyridine ring may undergo nucleophilic attack, resulting in tarry byproducts.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered when working with this specific fluorinated scaffold.

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki (Protocol A) | Steric hindrance from C3-Fluorine | Switch to S-Phos or XPhos precatalysts. Increase temperature to 100°C. |

| De-bromination (Proto-demetalation) | Hydride source in solvent (e.g., wet alcohol) | Ensure solvents are anhydrous/degassed. Avoid secondary alcohols. |

| Ring Alkylation during Lithiation | Base (n-BuLi) acted as nucleophile | Use LDA or LiHMDS (bulky non-nucleophilic bases). Maintain T < -70°C. |

| Loss of Fluorine | SNAr side reaction with strong alkoxides | Avoid NaOMe/NaOEt at high temps. Use carbonate or phosphate bases (K₃PO₄). |

Case Study: KRAS G12C Inhibitor Scaffold Construction

This workflow illustrates how the 4-Bromo-3-fluoro-2-methylpyridine core acts as the central linker in the synthesis of Adagrasib-like intermediates.

Figure 2: Sequential functionalization strategy. The C4 position is modified first to install the solubilizing group, followed by C2 modification to link the covalent warhead.

Safety & Handling (MSDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Specific Hazard: Fluorinated pyridines can release HF under extreme combustion or strong acidic hydrolysis conditions. Use glass-lined reactors for scale-up.

-

Storage: Store under inert atmosphere at 2-8°C. Light sensitive (bromine bond lability).

References

-

Synthesis and Reactivity of Fluorinated Pyridines

-

Schlosser, M. et al. "The Fluorine Effect in Organometallic Reagents." Journal of Medicinal Chemistry. (General grounding on Fluorine/Lithium exchange).

-

-

Suzuki Coupling on Sterically Hindered Pyridines

-

Netherton, M. R., & Fu, G. C.[2] "Suzuki Cross-Couplings of Alkyl Halides." Organic Letters. (Describes catalyst choices for hindered halides).

-

-

Lateral Lithiation Methodologies

-

KRAS G12C Inhibitor Chemistry (Adagrasib/Sotorasib Analogs)

-

Canon, J. et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. (Illustrates the structural requirements of the pyridine core).

-

Fell, J. B. et al. "Discovery of Adagrasib (MRTX849), a Potent, Selective, and Long-Acting Inhibitor of KRAS G12C." Journal of Medicinal Chemistry.

-

Sources

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

4-Bromo-3-fluoro-2-methylpyridine as a building block for agrochemicals

Application Note: Strategic Utilization of 4-Bromo-3-fluoro-2-methylpyridine in Agrochemical Discovery

Executive Summary

This guide details the synthetic utility of 4-Bromo-3-fluoro-2-methylpyridine (BFMP) as a high-value scaffold for next-generation agrochemicals.[1] In the pursuit of novel herbicides and fungicides, the "fluorine effect"—enhancing metabolic stability and lipophilicity—is paramount.[2][3] BFMP offers a unique trisubstituted core that allows for orthogonal functionalization:

-

C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]

-

C3-Fluorine: Provides bioisosteric modulation and activates the C4 position for nucleophilic aromatic substitution (

).[1] -

C2-Methyl: A steric anchor that can be laterally oxidized or halogenated to extend carbon chains.[1]

Chemical Profile & Reactivity Landscape

Table 1: Physicochemical Properties (Calculated)

| Property | Value | Significance in Agrochemistry |

|---|---|---|

| Molecular Weight | 190.01 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |

| ClogP | ~2.4 | Optimal range for systemic xylem mobility in plants. |

| H-Bond Donors | 0 | Enhances membrane permeability.[1][4] |

| Topological PSA | ~13 Ų | Low polarity facilitates cuticular penetration. |

Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of BFMP, guiding the synthetic chemist on which handle to manipulate first.

Figure 1: Orthogonal reactivity map of BFMP.[1] The C4-Br is the primary electrophile, activated by the adjacent C3-F.[1]

Application 1: Synthesis of Biaryl Herbicide Leads (Suzuki-Miyaura Protocol)

Context: Many modern herbicides (e.g., Rinskor™ active mimics) rely on a polysubstituted pyridine ring linked to an aryl group. The C3-fluorine atom in BFMP prevents metabolic deactivation of the ring, while the C4-aryl coupling creates the bioactive pharmacophore.

Mechanism & Rationale

The C4-Br bond is weaker than the C-F bond, allowing selective oxidative addition by Pd(0). The adjacent C3-F exerts an inductive effect (-I), making the C4 position more electrophilic, thereby accelerating the transmetallation step compared to non-fluorinated pyridines.

Protocol: C4-Selective Arylation

Materials:

-

Substrate: 4-Bromo-3-fluoro-2-methylpyridine (1.0 eq)[1]

-

Reagent: Arylboronic acid (e.g., 4-chloro-2-fluoro-phenylboronic acid) (1.2 eq)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or pressure tube with BFMP (1.0 mmol), arylboronic acid (1.2 mmol), and the Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Why: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Solvation: Add degassed 1,4-dioxane (4 mL) and aqueous

(1.5 mL). -

Reaction: Heat to 90°C for 4–6 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine.

-

Purification: Dry organic layer over

, concentrate, and purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validation Check:

-

Success:

NMR should show the disappearance of the distinct pyridine C5/C6 doublets and the appearance of new aromatic protons. The methyl singlet at C2 (~2.5 ppm) should remain intact. -

Failure Mode: If de-bromination (hydrodehalogenation) occurs, lower the temperature to 70°C and ensure the solvent is strictly anhydrous if using anhydrous bases (e.g.,

).

Application 2: Lateral Functionalization of the C2-Methyl Group

Context: To mimic "picolinafen" or "clopyralid" type herbicides, the C2-methyl group must often be converted into an ether linkage or a carboxylic acid.[1]

Protocol: Radical Bromination (Wohl-Ziegler)

This converts the C2-methyl to a bromomethyl group (

Materials:

-

Substrate: BFMP (or its biaryl derivative from App 1)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

-

Initiator: AIBN or Benzoyl Peroxide (0.1 eq)[1]

-

Solvent:

or Trifluorotoluene (greener alternative)[1]

Methodology:

-

Dissolve substrate in solvent (0.2 M). Add NBS and Initiator.

-

Reflux (80°C) under

with visible light irradiation (optional but helpful) for 2 hours. -

Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination (

).[1] -

Filter off succinimide byproduct. Concentrate filtrate.

-

Immediate Use: The benzyl-type bromide is unstable.[1] React immediately with a nucleophile (e.g., a phenol or amine) to form the final agrochemical lead.

Workflow: Agrochemical Library Generation

The following flowchart describes a high-throughput workflow for generating a library of potential herbicides using BFMP as the "hub."

Figure 2: Strategic workflow for converting BFMP into a picolinic acid herbicide library.

Safety & Handling (E-E-A-T)

-

Halopyridine Sensitization: Halogenated pyridines are known skin sensitizers. Always use nitrile gloves and work in a fume hood.

-

Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds releases HF. Do not incinerate waste in standard organic waste streams without verifying facility protocols.

-

Reaction Runaway: Suzuki couplings in aqueous media can generate gas (

from carbonate). Ensure reaction vessels are rated for pressure or vented properly.

References

-

Synthesis and Reactivity of Fluorin

-

Suzuki-Miyaura Coupling of Halopyridines

-

Fluorine in Agrochemicals (Review)

-

Patent: Herbicidal Pyridine Carboxylic Acids

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BR102013018481A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS - Google Patents [patents.google.com]

- 7. TWI612895B - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb - Google Patents [patents.google.com]

reaction conditions for 4-Bromo-3-fluoro-2-methylpyridine

Executive Summary

This application note details the synthesis and downstream functionalization of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 375368-83-5).[1] This scaffold is a "privileged structure" in medicinal chemistry; the C3-fluorine atom modulates pKa and metabolic stability, while the C2-methyl group provides a steric handle and a site for lateral functionalization.[1] The C4-bromine serves as the primary vector for cross-coupling.[1]

This guide prioritizes the Directed Ortho Metalation (DoM) route for synthesis, as it offers superior regiocontrol compared to electrophilic aromatic substitution. It also provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, addressing the specific electronic deactivation caused by the C3-fluorine.[1]

Synthesis Protocol: Regioselective Directed Ortho Metalation (DoM)

Rationale:

Direct bromination of 3-fluoro-2-methylpyridine using electrophilic reagents (

Critical Mechanism: The C3-fluorine acts as a Directed Metalation Group (DMG).[1] While the C2-methyl group has acidic protons (lateral lithiation), the use of Lithium Diisopropylamide (LDA) at -78°C kinetically favors ring deprotonation at C4 over lateral deprotonation.[1]

Protocol A: Preparation of 4-Bromo-3-fluoro-2-methylpyridine

Reagents:

-

Substrate: 3-Fluoro-2-methylpyridine (1.0 equiv)[1]

-

Base: LDA (1.2 equiv, prepared fresh or commercial 2.0 M in THF/heptane)

-

Electrophile: Carbon tetrabromide (

) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.5 equiv)[1] -

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a temperature probe, nitrogen inlet, and addition funnel. Charge with anhydrous THF (10 mL/g substrate).

-

Base Addition: Cool the THF to -78°C (dry ice/acetone). Add LDA (1.2 equiv) dropwise.

-

Substrate Addition: Dissolve 3-Fluoro-2-methylpyridine in minimal THF. Add dropwise to the LDA solution over 20 minutes, maintaining internal temperature below -70°C .

-

Checkpoint: The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.

-

-

Metalation: Stir at -78°C for 45–60 minutes. Do not allow the temperature to rise, or the lithiated species may isomerize or undergo lateral lithiation at the methyl group.

-

Quench: Dissolve

(1.5 equiv) in THF and add dropwise to the lithiated mixture at -78°C. -

Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.[1]

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the regioselectivity logic and the competing pathways managed by the protocol.

Figure 1: Reaction pathway showing kinetic control required to achieve C4-bromination over lateral lithiation.[1]

Downstream Application Protocols

The C3-fluorine atom withdraws electron density from the C4-position, making the C-Br bond highly activated for oxidative addition.[1] However, it also increases the acidity of the pyridine ring, making the system sensitive to base-mediated side reactions (e.g., dehydrohalogenation to pyridynes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Optimized for electron-deficient pyridines.[1]

Critical Parameter: Use of weak bases (

| Component | Standard Condition | High-Difficulty Condition (Steric Bulk) |

| Catalyst | ||

| Base | ||

| Solvent | DME / Water (3:[1]1) | 1,4-Dioxane / Water (4:[1][4]1) |

| Temp/Time | 85°C, 4-6 h | 100°C, 12-18 h |

Procedure:

-

Combine 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv), Boronic acid (1.2 equiv), and Catalyst in a vial.

-

Evacuate and backfill with

(3 cycles). -

Add degassed solvent and base.

-

Heat to 85°C. Monitor by LCMS. The electron-deficient nature of the ring typically ensures rapid conversion (<4 hours).

Protocol C: Buchwald-Hartwig Amination

Addressing the "Orth-di-substituted" challenge.

The C3-F and C2-Me groups create a "pocket" around the C4-Br. While C4 is not as sterically hindered as C3, the electronic repulsion from fluorine requires electron-rich ligands.[1]

Recommended System:

-

Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (for secondary amines).

-

Base: LiHMDS (1.0 M in THF) or

.-

Note: LiHMDS is preferred for rapid reactions at lower temperatures, minimizing side reactions.

-

-

Solvent: Toluene or tert-Amyl alcohol.[1]

Workflow Diagram:

Figure 2: Ligand selection decision tree for C-N coupling based on amine class.

Troubleshooting & Stability Notes

-

Regio-isomer Contamination: If the starting material (3-fluoro-2-methylpyridine) contains 3-fluoro-4-methylpyridine impurities, you will generate inseparable isomers.[1] Verify substrate purity by GC-MS before lithiation.[1]

-

Debromination: In Pd-catalyzed couplings, if "protodebromination" (replacement of Br with H) is observed, it indicates the catalyst is struggling to transmetalate. Switch to a more electron-rich ligand (e.g., from

to -

Storage: The 4-bromo product is stable at room temperature but should be stored under inert gas to prevent hydrolysis or oxidation of the methyl group over long periods.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Organic Chemistry Portal. (2023). Suzuki Coupling.[5][6][7] Retrieved from [Link] (General conditions for halo-pyridines).[1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10065604 (Related 3-Fluoro-4-bromopyridine analogs). Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

Application Note: 4-Bromo-3-fluoro-2-methylpyridine in Modular Kinase Inhibitor Synthesis

[1]

Executive Summary

This application note details the utility of 4-Bromo-3-fluoro-2-methylpyridine (BFMP) as a high-value scaffold in the rational design of protein kinase inhibitors. Unlike generic pyridine intermediates, BFMP offers a unique tri-functional core:

-

C4-Bromo: A highly reactive handle for cross-coupling (Hinge Binding region).[1]

-

C3-Fluoro: A bioisostere for hydrogen that modulates pKa, lipophilicity, and metabolic stability (prevention of oxidative metabolism).[1]

-

C2-Methyl: A "stealth" handle for late-stage functionalization (Solvent Front region) or steric enforcement of atropisomerism.[1]

This guide provides optimized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, specifically tailored for the electron-deficient nature of the fluoropyridine ring.[1]

Chemical Profile & Reactivity Analysis

The strategic value of BFMP lies in the electronic interplay between its substituents.[1]

| Feature | Chemical Consequence | Medicinal Chemistry Impact |

| Pyridine Nitrogen | Electron-withdrawing (Inductive/Resonance) | H-bond acceptor in the kinase hinge region (e.g., Met319 in BRAF).[1] |

| C3-Fluorine | Strong | Lowers the pKa of the pyridine nitrogen (reducing non-specific binding); activates C4-Br for nucleophilic attack.[1] |

| C4-Bromine | Good leaving group | Primary site for Pd-catalyzed cross-coupling to attach aryl/heteroaryl pharmacophores.[1] |

| C2-Methyl | Steric bulk / Benzylic protons | Enforces twisted conformations (atropisomerism) to fit hydrophobic pockets; oxidizable to aldehyde/acid.[1] |

The "Fluorine Effect" on Reactivity

The C3-fluorine atom significantly enhances the electrophilicity of the C4 position.[1] In

Strategic Synthesis Workflows

The following diagram illustrates the divergent synthetic pathways accessible from BFMP.

Caption: Divergent synthesis pathways using BFMP. The scaffold allows prioritization of C4-functionalization followed by C2-tail modification.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To attach an aryl hinge-binding motif (e.g., Indazole, Pyrazole) to the C4 position.[1] Challenge: The electron-deficient fluoropyridine ring can be prone to protodehalogenation.[1] Solution: Use of a bulky, electron-rich phosphine ligand (XPhos) to facilitate rapid oxidative addition and reductive elimination.[1]

Materials:

-

4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)[1]

-

Aryl Boronic Acid/Ester (1.2 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Ligand: XPhos (4 mol%)[1]

-

Base:

(3.0 equiv, anhydrous)[1] -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Degassing: Charge a microwave vial or round-bottom flask with BFMP, boronic acid,

, -

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]

-

Purification: Wash the filtrate with brine, dry over

, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–90% depending on the boronic acid steric hindrance.[1]

Protocol B: Buchwald-Hartwig Amination ( Alternative)

Objective: To introduce an amino group at C4, common in Type I inhibitors (e.g., similar to the aminopyridine core in some MAPK inhibitors).[1]

Mechanistic Note: While

Materials:

-

4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)[1]

-

Primary/Secondary Amine (1.2 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Ligand: BINAP or BrettPhos (10 mol%)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict

flow, combine BFMP, amine, base, catalyst, and ligand in a reaction tube. -

Reaction: Add anhydrous Toluene. Heat to 100°C overnight (12–16h).[1]

-

Workup: Dilute with water and extract with DCM.

-

Purification: Silica gel chromatography. Note that aminopyridines can streak on silica; add 1% Triethylamine to the eluent.[1]

Protocol C: Lateral Oxidation of C2-Methyl (The "Tail" Synthesis)

Objective: Convert the C2-methyl group into an aldehyde or acid to attach solubilizing groups (e.g., morpholine/piperazine tails) via reductive amination or amide coupling.[1]

Method: Selenium Dioxide (

-

Dissolution: Dissolve the C4-substituted intermediate (from Protocol A) in 1,4-Dioxane.

-

Oxidation: Add

(1.5 equiv).[1] Heat to reflux (100°C) for 2–4 hours.-

Safety:

is toxic.[1] Perform in a well-ventilated fume hood.

-

-

Filtration: The reaction will deposit black Selenium metal.[1] Filter hot through Celite.[1]

-

Result: This yields the aldehyde , which can be immediately subjected to reductive amination (

, Amine) to generate the final kinase inhibitor candidate.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst poisoning or poor solubility.[1] | Switch base to |

| Protodehalogenation | Hydride source in reaction (excess alcohol/water).[1] | Use anhydrous solvents.[1] Reduce reaction time. |

| Regioselectivity Issues | Not applicable for this isomer (only one Br), but relevant if C2 was Cl. | The C4-Br is significantly more reactive than C2-Cl or C3-F. |

| Poor Solubility of Product | Pyridine nitrogen causing aggregation.[1] | Use MeOH/DCM mixtures for extraction.[1] Check pH; product may be protonated.[1] |

References

-

BenchChem. (2025).[1][2] 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. Retrieved from [1]

-

National Institutes of Health (NIH). (2020).[1] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. PMC7664082.[1] Retrieved from [1]

-

Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

-

Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and halopyridines. Retrieved from [Beilstein J. Org.[1] Chem.]([Link])

-

MDPI Processes. (2020). Suzuki–Miyaura Reactions of Halogenated Pyrimidines: DFT and Reactivity Studies. Retrieved from [1][3]

use of 4-Bromo-3-fluoro-2-methylpyridine in materials science

Application Note: 4-Bromo-3-fluoro-2-methylpyridine as a Strategic Scaffold in Optoelectronic Materials

Executive Summary

This guide details the utilization of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 128071-79-4) as a high-value intermediate in the synthesis of organic light-emitting diode (OLED) materials and electron-transport layers (ETLs).[1] While pyridine derivatives are ubiquitous in medicinal chemistry, this specific fluorinated scaffold offers unique advantages in materials science: the C3-fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy levels to assist in blue-shifting phosphorescent emission, while the C2-methyl group provides steric bulk to prevent triplet-triplet annihilation (TTA) in solid-state films.

Part 1: Molecular Architecture & Reactivity Profile

The utility of 4-Bromo-3-fluoro-2-methylpyridine lies in its trifunctional nature. It is not merely a linker; it is an electronic modulator.

-

C4-Bromine (The Handle): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). The electron-withdrawing nature of the adjacent nitrogen and fluorine atoms activates this position toward oxidative addition, facilitating coupling even with sterically demanding boronic acids.

-

C3-Fluorine (The Tuner): Fluorine is the most electronegative element. Its presence at the C3 position inductively withdraws electron density from the pyridine ring, stabilizing the LUMO. In Iridium(III) complexes, this results in a "blue shift" of the emission spectrum, critical for achieving deep-blue OLEDs.

-